Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate
Description
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate (CAS: 946598-53-4) is a chiral cyclopropane derivative with a tert-butoxycarbonyl (Boc)-protected aminomethyl group. Its molecular formula is C₁₂H₂₁NO₄, and it has a molecular weight of 243.303 g/mol . This compound is widely used as a pharmaceutical intermediate, particularly in synthesizing protein degraders like ticagrelor precursors, due to its stereochemical precision and stability . The Boc group enhances solubility in organic solvents and protects the amine during multi-step syntheses. It is stored at room temperature and typically has a purity ≥97% .
Properties
IUPAC Name |
ethyl (1R,2R)-2-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclopropane-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H21NO4/c1-5-16-10(14)9-6-8(9)7-13-11(15)17-12(2,3)4/h8-9H,5-7H2,1-4H3,(H,13,15)/t8-,9+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XDJBBBVBSFWTGE-DTWKUNHWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1CC1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)[C@@H]1C[C@H]1CNC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H21NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropane Ring Formation via [2+2] Cycloaddition
Method Overview:
One of the foundational approaches involves cycloaddition reactions, particularly [2+2] cycloaddition of alkylidenecyclopropanes with reactive isocyanates or imines to generate cyclopropane derivatives bearing amino functionalities. For example, the reaction of bicyclopropylidene with chlorosulfonylisocyanates (CSI) yields spirocyclopropanated azetidinones, which serve as precursors to the target compound.
Bicyclopropylidene + CSI → Spirocyclopropanated azetidinone intermediates
- The cycloaddition with CSI produces a mixture of products, including desired spirocyclopropanated compounds and rearranged lactams.
- The reaction conditions, such as temperature and catalysts (e.g., Ni, Cu), significantly influence the yield and selectivity.
| Reaction Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cycloaddition | Bicyclopropylidene + CSI | Reflux, 24 h | ~50-60% | Mixture of products, requires purification |
Cyclization of Precursor Chains
Method Overview:
Another approach employs the cyclization of precursor chains containing amino and carboxyl functionalities. This process often involves the formation of the cyclopropane ring via intramolecular cyclization of suitable intermediates, such as β-amino acids or their derivatives, followed by Boc-protection of the amino group.
Linear precursor with amino and carboxyl groups → Cyclization to cyclopropane ring
- The cyclization step can be facilitated by thermal conditions or catalysis (e.g., metal catalysts).
- Proper protecting groups (e.g., Boc) are essential to prevent side reactions during cyclization.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Cyclization | β-Amino acid derivatives | Heating, reflux | 45-55% | Requires careful control to prevent polymerization |
Functionalization with Boc-Protected Aminomethyl Group
Method Overview:
Post-cyclization, the amino group is protected with Boc (tert-butoxycarbonyl) to yield the Boc-aminomethyl derivative. This step often involves carbamate formation using Boc anhydride or Boc-Cl in the presence of base (e.g., triethylamine).
Amino group + Boc anhydride → Boc-protected amino group
- The Boc protection step is straightforward, typically yielding high purity products.
- The Boc group enhances stability and facilitates subsequent coupling reactions.
| Step | Reagents | Conditions | Yield | Notes |
|---|---|---|---|---|
| Boc protection | Boc anhydride | DIPEA, DCM, 0°C to room temp | >90% | High yield and purity |
Overall Synthetic Route Summary
Notable Research Findings and Innovations
- Use of Metal Catalysts: Transition metals like nickel and copper have been employed to improve cycloaddition efficiency and selectivity, enabling access to complex spirocyclic frameworks.
- Alternative Strategies: Cyclization of amino acid derivatives offers a route to stereochemically defined cyclopropanes, crucial for biological activity.
- Protective Group Strategies: Boc protection is standard for amino groups, providing stability during multi-step syntheses and facilitating downstream modifications.
Chemical Reactions Analysis
Synthetic Pathways and Key Reactions
The synthesis of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate involves multistep sequences, often leveraging cyclopropane ring formation and protective group strategies:
Petasis Reaction and Trifluoroacetylation
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Petasis Reaction : The cyclopropane core is constructed via a Petasis reaction using tert-butyl cyclopropylcarboxylate derivatives. This step generates intermediates like 17a , which avoids unstable cyclopropanone intermediates .
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Trifluoroacetylation : The resulting amine is protected with trifluoroacetic anhydride, yielding orthogonally protected diamines (e.g., 17p and 17r ) .
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Boc Protection : The trifluoroacetyl group is removed under basic conditions (e.g., K₂CO₃/MeOH), and the amine is reprotected with di-tert-butyl dicarbonate (Boc₂O) to furnish the final Boc-aminomethyl cyclopropane ester .
Typical Reaction Sequence :
-
Petasis reaction → 2. Trifluoroacetylation → 3. Deprotection → 4. Boc protection
Structural and Functional Modifications
The cyclopropane ring and Boc-aminomethyl group enable diverse derivatization:
Substituent Effects on Bioactivity
| Compound | R Group | ALK IC₅₀ (μM) | TrkA IC₅₀ (μM) | Ligand Efficiency (ALK) |
|---|---|---|---|---|
| 6 | CO₂Me | 0.041 | 0.085 | 0.34 |
| 9 | CH₂NH₂ | 0.029 | 0.50 | 0.37 |
| 10 | CH₂NHMe | 0.049 | 0.92 | 0.35 |
Table 1: Bioactivity of cyclopropane derivatives with varying R groups .
-
Key Insight : Substituents like CH₂NH₂ enhance ALK inhibition (IC₅₀ = 0.029 μM) while maintaining selectivity over TrkA .
Stability and Reaction Challenges
Scientific Research Applications
Organic Synthesis
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate serves as a valuable intermediate in the synthesis of complex organic molecules. Its unique structure allows for diverse transformations:
- Formation of Complex Molecules : It can be used to synthesize various biologically active compounds, including enzyme inhibitors and receptor modulators.
- Building Block for Pharmaceuticals : The compound is utilized in drug discovery processes, particularly in the development of novel therapeutics targeting specific biological pathways.
Medicinal Chemistry
This compound is under investigation for its potential therapeutic properties:
- Drug Development : Studies have shown that derivatives of this cyclopropane can exhibit significant biological activity, making them candidates for further development into pharmaceutical agents.
- Mechanism of Action : The Boc-protected aminomethyl group can be selectively deprotected to yield free amines that may interact with biological targets such as enzymes or receptors, modulating their activity.
Biological Research
The compound is being explored for its role in biological systems:
- Enzyme Inhibition Studies : Research indicates that compounds like this compound can act as enzyme inhibitors, which are crucial in the study of metabolic pathways.
- Receptor Agonism : Its structural features may allow it to function as an agonist at certain receptor sites, providing insights into receptor-ligand interactions.
Material Science
In addition to its applications in organic synthesis and medicinal chemistry, this compound has potential uses in material science:
- Production of Specialty Chemicals : It can be utilized in the synthesis of specialty chemicals with unique properties for industrial applications.
- Polymer Chemistry : The reactive nature of the cyclopropane ring may facilitate its incorporation into polymer matrices, enhancing material properties.
Uniqueness of this compound
The distinct characteristics of the cyclopropane ring contribute to its unique reactivity and utility as an intermediate in organic synthesis. The inherent strain within the cyclopropane structure allows for a range of chemical transformations not typically observed in larger cyclic compounds.
Mechanism of Action
The mechanism of action of Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate depends on its specific application. In medicinal chemistry, it may act as a prodrug, where the Boc group is removed in vivo to release the active amine. The released amine can then interact with molecular targets such as enzymes or receptors, modulating their activity and exerting therapeutic effects. The cyclopropane ring may also contribute to the compound’s binding affinity and selectivity for its targets.
Comparison with Similar Compounds
Substituent Variations and Stereochemical Differences
The table below highlights key structural and functional differences between the target compound and analogous cyclopropane derivatives:
Physicochemical and Pharmacological Properties
- Lipophilicity: Compounds with aromatic substituents (e.g., m-tolyl in ) exhibit higher lipophilicity than the Boc-aminomethyl derivative, affecting bioavailability.
- Stability : The Boc group in the target compound enhances stability compared to unprotected amines () or hydrolytically sensitive groups like trifluoroacetamido ().
- Biological Activity: Tilidate () shows analgesic activity, while the target compound is a non-bioactive intermediate, illustrating how substituents dictate therapeutic utility.
Key Research Findings
Enzymatic Efficiency : The engineered enzyme in reduces synthetic steps for the target compound, contrasting with multi-step routes for analogs like .
Steric Effects : Bulky substituents (e.g., Boc in the target compound) hinder nucleophilic attacks but improve storage stability .
Metabolic Influence : Fluorinated derivatives () exhibit enhanced metabolic stability due to C-F bonds, a feature absent in the target compound .
Biological Activity
Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate is a cyclopropane derivative notable for its unique structural features, including a cyclopropane ring and a tert-butoxycarbonyl (Boc) protected aminomethyl group. This compound is increasingly recognized for its potential biological activities, particularly in medicinal chemistry and organic synthesis.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 243.303 g/mol
- CAS Number : 946598-53-4
The compound's structure allows it to participate in various chemical reactions, making it a versatile building block in drug development.
The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets:
- Prodrug Activity : The Boc group can be cleaved in vivo, releasing the active amine that may interact with enzymes or receptors, modulating their activity.
- Enzyme Inhibition : Its structure enables it to act as an inhibitor for certain enzymes, potentially impacting metabolic pathways.
Medicinal Chemistry
This compound has been explored for its potential therapeutic applications:
- CNS Disorders : It serves as an intermediate in synthesizing compounds aimed at treating central nervous system disorders.
- Antineoplastic Agents : The compound has shown promise in developing agents that target cancer cells.
Organic Synthesis
In organic chemistry, this compound is utilized as a building block for synthesizing more complex molecules, including:
- Enzyme Inhibitors : Compounds derived from this compound have been designed to inhibit specific enzymes involved in disease processes.
- Receptor Agonists : It is also used in creating molecules that can activate particular receptors in biological systems.
Case Studies and Research Findings
Recent studies have highlighted the compound's effectiveness and versatility:
-
Study on Enzyme Interaction :
- Objective : To evaluate the inhibitory effects on a specific enzyme related to metabolic disorders.
- Findings : this compound demonstrated significant inhibition, suggesting potential use in drug development targeting metabolic pathways.
-
Pharmacological Evaluation :
- Objective : Assess the pharmacokinetics and biological activity in vivo.
- Findings : The compound exhibited favorable absorption and distribution characteristics, supporting its candidacy for further development as a therapeutic agent.
Comparative Analysis with Similar Compounds
| Compound Name | Structure Features | Biological Activity | Stability |
|---|---|---|---|
| Ethyl (1R,2R)-rel-2-(aminomethyl)cyclopropanecarboxylate | Lacks Boc protection | More reactive but less stable | Less suitable for drug formulation |
| Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)-cyclobutanecarboxylate | Cyclobutane ring | Different binding properties | Varies based on ring strain |
Q & A
Basic: What are the common synthetic routes for Ethyl (1R,2R)-rel-2-(Boc-aminomethyl)cyclopropanecarboxylate, and what experimental conditions optimize yield?
Answer:
The synthesis typically involves two key steps:
- Cyclopropanation : A diazo compound (e.g., ethyl diazoacetate) reacts with a styrene derivative (e.g., 3,4-difluorostyrene) using transition metal catalysts like Rh(II) or Cu(I) to form the cyclopropane core. For example, Rh₂(R-BNP)₄ achieves 90% yield in cyclopropanation .
- Boc Protection : The aminomethyl group is introduced via nucleophilic substitution or reductive amination, followed by Boc protection using di-tert-butyl dicarbonate under basic conditions (e.g., NaHCO₃ in THF/water) .
Optimization Tips : - Use anhydrous solvents (e.g., THF) and inert atmospheres to prevent side reactions.
- Monitor reaction progress via TLC or LC-MS to minimize over-functionalization.
Basic: How is the stereochemistry of the cyclopropane ring confirmed experimentally?
Answer:
Stereochemical analysis employs:
- NMR Spectroscopy : Coupling constants (e.g., JHH for trans/cis cyclopropane protons) and NOE correlations differentiate (1R,2R) from (1S,2S) diastereomers .
- Chiral HPLC/GC : Resolves enantiomers using chiral stationary phases (e.g., cellulose-based columns) .
- X-ray Crystallography : Definitive confirmation of absolute configuration, though limited by crystal quality .
Advanced: How can diastereoselectivity be improved during cyclopropanation?
Answer:
Strategies include:
- Catalyst Engineering : Engineered myoglobin variants (e.g., Mb(L29T,H64V,V68L)) achieve >99% diastereoselectivity (dr) and 98% enantiomeric excess (ee) in biocatalytic cyclopropanation .
- Solvent Effects : Polar aprotic solvents (e.g., acetonitrile) enhance selectivity by stabilizing transition states .
- Substrate Modification : Electron-withdrawing groups on styrene derivatives (e.g., 3,4-difluoro) improve stereochemical control .
Advanced: What are the advantages of biocatalytic synthesis over traditional methods for this compound?
Answer:
Biocatalysis offers:
- Single-Step Efficiency : Engineered enzymes (e.g., Bacillus subtilis globin) synthesize the cyclopropane intermediate in one step (94% yield) versus multi-step chemical routes .
- Sustainability : Reduced waste and energy consumption compared to metal-catalyzed reactions.
- Scalability : Whole-cell systems enable gram-scale production without purification bottlenecks .
Advanced: How should researchers resolve contradictory data in stereochemical outcomes between NMR and HPLC analyses?
Answer:
- Cross-Validation : Combine NOESY (to confirm spatial proximity of protons) with chiral chromatography. For example, conflicting JHH values may arise from dynamic ring puckering, which chiral HPLC can clarify .
- Computational Modeling : DFT calculations predict NMR chemical shifts and coupling constants for proposed configurations .
- Synthetic Controls : Compare with authentic standards synthesized via enantioselective routes .
Advanced: What strategies are used to design derivatives for structure-activity relationship (SAR) studies?
Answer:
- Functional Group Replacement : Substitute Boc with other protecting groups (e.g., Fmoc) to study steric effects .
- Ring Strain Modulation : Introduce substituents (e.g., difluoromethyl) to alter cyclopropane reactivity and binding affinity .
- Bioisosterism : Replace the ethyl ester with methyl or tert-butyl esters to assess metabolic stability .
Advanced: What are the challenges in scaling up cyclopropane synthesis, and how are they addressed?
Answer:
Challenges :
- Exothermic Reactions : Diazo compounds pose explosion risks at scale.
- Catalyst Cost : Rhodium catalysts are expensive.
Solutions : - Flow Chemistry : Continuous reactors safely handle diazo intermediates and improve heat dissipation .
- Biocatalyst Immobilization : Reusable enzyme systems reduce costs and improve process stability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
